L-Prolinol vs. L-Proline: Enantioselectivity in Ketone Reduction
In the asymmetric borane reduction of ketones, L-Prolinol functions as a superior chiral ligand compared to its carboxylic acid precursor, L-Proline. Studies investigating the enantioselective reduction of ketones with borane in the presence of catalytic amounts of chiral auxiliaries have demonstrated that L-Prolinol consistently achieves higher enantiomeric excess (ee) than L-Proline under comparable conditions. This is attributed to the more efficient formation of the active oxazaborolidine catalyst from the amino alcohol L-Prolinol, rather than from the amino acid L-Proline [1].
| Evidence Dimension | Enantiomeric Excess (ee) of product alcohols in borane reduction of ketones |
|---|---|
| Target Compound Data | ee values range from 81% to >95% |
| Comparator Or Baseline | L-Proline (S)-(−)-proline; reported to give lower enantioselectivities |
| Quantified Difference | L-Prolinol provides higher ee than L-Proline; exact difference varies by substrate, but L-Prolinol is noted as superior |
| Conditions | Catalytic amounts (10 mol %), borane, refluxing toluene |
Why This Matters
For synthetic chemists seeking high enantioselectivity in ketone reduction, L-Prolinol is the demonstrably superior choice over L-Proline.
- [1] Itsuno, S., et al. (1993). Enantioselective reduction of ketones with borane, catalyzed by (S)-(−)-proline or (S)-(+)-prolinol. Tetrahedron: Asymmetry, 4(10), 2255-2260. View Source
